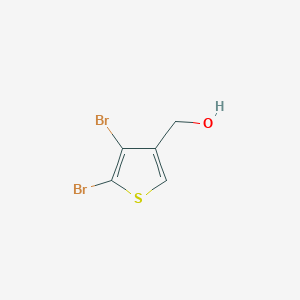

(4,5-Dibromothiophen-3-yl)methanol

Description

Significance of Thiophene (B33073) Heterocycles in Synthetic Chemistry and Materials Science

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern synthetic chemistry and materials science. researchgate.netbohrium.com Its unique electronic structure, characterized by a π-electron system, imparts aromatic character and facilitates a wide array of chemical reactions. wikipedia.org In medicinal chemistry, the thiophene nucleus is a privileged scaffold, found in numerous approved drugs exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov

Beyond the realm of pharmaceuticals, thiophene-based materials are at the forefront of organic electronics. researchgate.netbohrium.com The ability of the sulfur atom to participate in π-conjugation makes thiophene and its oligomers and polymers excellent candidates for organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The chemical stability and tunable electronic properties of the thiophene ring allow for the rational design of materials with tailored performance characteristics. researchgate.net

Role of Halogenation in Modulating Thiophene Reactivity and Properties

The introduction of halogen atoms onto the thiophene ring is a powerful strategy for modulating its chemical reactivity and physical properties. Halogenation, typically with bromine or chlorine, significantly alters the electron density of the thiophene ring, influencing its susceptibility to further chemical transformations. Brominated thiophenes, in particular, are highly sought-after intermediates in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, providing a facile route to more complex and functionalized thiophene derivatives. unito.it

The position and number of halogen substituents are critical in directing the regioselectivity of subsequent reactions. For instance, the differential reactivity of bromine atoms at various positions on the thiophene ring can be exploited for sequential and selective functionalization. This strategic halogenation is a key tool for chemists to construct intricate molecular architectures with precise control.

Overview of Hydroxymethyl Functionality in Thiophene Scaffold Construction

The hydroxymethyl (-CH₂OH) group is a versatile functional handle in organic synthesis. When attached to a thiophene scaffold, it provides a reactive site for a plethora of chemical modifications. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, opening up pathways to a vast array of other functional groups and molecular extensions.

Furthermore, the hydroxymethyl group can be converted into a leaving group, allowing for nucleophilic substitution reactions. It can also participate in esterification and etherification reactions, enabling the connection of the thiophene core to other molecular fragments. This functional group is often introduced to serve as a linchpin in the assembly of more complex molecules, including polymers and pharmacologically active compounds.

Contextualization of (4,5-Dibromothiophen-3-yl)methanol within Contemporary Research Endeavors

This compound, the focal point of this article, encapsulates the strategic design of a multifunctional building block. The presence of two bromine atoms at the 4- and 5-positions offers two distinct sites for further elaboration through cross-coupling chemistry. The hydroxymethyl group at the 3-position provides an additional point for chemical diversification.

This specific arrangement of functional groups makes this compound a valuable precursor for the synthesis of tetrasubstituted thiophenes, a class of compounds that are often challenging to prepare. While specific research exclusively focused on this particular isomer is not extensively documented in publicly available literature, its structural motifs are found in more complex molecules investigated in materials science and medicinal chemistry. The strategic placement of its reactive sites suggests its potential as a key intermediate in the synthesis of novel conjugated materials with tailored electronic properties or as a scaffold for the development of new bioactive molecules. The study of its reactivity and synthetic applications remains an area of interest for further exploration in organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,5-dibromothiophen-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2OS/c6-4-3(1-8)2-9-5(4)7/h2,8H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOGGRSWXWQEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Br)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303680 | |

| Record name | 4,5-Dibromo-3-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-89-8 | |

| Record name | 4,5-Dibromo-3-thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73919-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-3-thiophenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5 Dibromothiophen 3 Yl Methanol

Strategies for Regioselective Dibromination of Thiophene (B33073) Precursors

The introduction of two bromine atoms specifically at the 4- and 5-positions of a 3-substituted thiophene precursor is a significant synthetic challenge due to the high reactivity of the thiophene ring towards electrophilic halogenation. iust.ac.ir The positions adjacent to the sulfur atom (α-positions, C2 and C5) are generally the most reactive. tandfonline.com Therefore, achieving the desired 4,5-dibromo substitution pattern necessitates careful selection of the starting material and bromination conditions.

The choice of brominating agent and reaction conditions is critical for controlling the regioselectivity of the dibromination. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of thiophenes, often providing higher selectivity compared to elemental bromine (Br₂). researchgate.netresearchgate.net The reaction is typically conducted in solvents like acetic acid or dimethylformamide (DMF).

A common strategy involves starting with a thiophene derivative bearing an electron-withdrawing group at the 3-position, such as a carboxylic acid. For instance, the monobromination of thiophene-3-carboxylic acid with NBS preferentially occurs at the C5 position. vaia.com This is because the C5 position is an α-position activated by the sulfur atom, and electrophilic attack at this site avoids placing the intermediate positive charge on the carbon atom directly attached to the deactivating carboxyl group. vaia.com Subsequent bromination to introduce the second bromine atom at the C4 position can then be pursued.

| Reagent | Substrate | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | Thiophene-3-carboxylic acid | Acetic Acid | Room Temperature | Predominantly 5-bromo-thiophene-3-carboxylic acid tandfonline.comvaia.com |

| Bromine (Br₂) in 48% HBr | Thiophene | - | -10 to r.t. | 2,5-Dibromothiophene (B18171) iust.ac.ir |

| N-Bromosuccinimide (NBS) | 3-Methylthiophene (B123197) | Acetic Acid | Room Temperature | 2-Bromo-3-methylthiophene nih.gov |

This table provides examples of bromination reactions on thiophene derivatives, highlighting the reagents and general outcomes.

The regioselectivity of electrophilic bromination on a thiophene ring is governed by the electronic effects of the substituent at the 3-position. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the stability of the intermediate carbocation (arenium ion) determines the preferred position of attack.

For a 3-substituted thiophene, electrophilic attack can occur at the C2, C4, or C5 positions. The sulfur atom stabilizes the positive charge in the arenium ion, particularly when the attack is at the α-positions (C2 and C5).

Electron-donating groups at the 3-position activate the ring, primarily directing electrophiles to the C2 and C5 positions.

Electron-withdrawing groups (like -COOH or -CHO) at the 3-position deactivate the ring towards electrophilic attack. They strongly deactivate the adjacent C2 and C4 positions. While the C5 position is also deactivated, it remains the most favorable site for electrophilic attack as it is an α-position and attack here keeps the positive charge further away from the deactivating group. vaia.com This directing effect is crucial for the synthesis of 4,5-dibrominated 3-substituted thiophenes, allowing for a stepwise and controlled bromination, first at C5 and then at C4.

Installation of the Hydroxymethyl Group at the Thiophene 3-Position

Once the 4,5-dibromothiophene scaffold is established, the final step is the introduction of the hydroxymethyl group (-CH₂OH) at the 3-position. This is typically achieved through the functionalization of a precursor handle at C3, often involving organometallic intermediates.

Organometallic reagents, such as organolithium compounds and Grignard reagents, are powerful tools for forming new carbon-carbon bonds, making them ideal for installing the hydroxymethyl group.

Lithium-halogen exchange is a rapid and efficient method for converting an aryl halide into an organolithium species. wikipedia.orgharvard.edu This reaction is often faster than nucleophilic addition or proton transfer. wikipedia.org The general order of reactivity for the exchange is I > Br > Cl. wikipedia.org

In a potential synthetic route to (4,5-Dibromothiophen-3-yl)methanol, one could start with a tribromothiophene, for instance, 2,3,5-tribromothiophene. A regioselective lithium-halogen exchange at the 3-position using an organolithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) at low temperatures would generate a lithiated intermediate. Subsequent quenching of this nucleophilic species with an appropriate electrophile, such as formaldehyde (B43269) (HCHO) or dimethylformamide (DMF), leads to the desired functional group. tcichemicals.com If DMF is used, the resulting aldehyde is then reduced to the alcohol. The selectivity of the exchange is a critical factor and can be influenced by the steric and electronic environment of the bromine atoms.

| Organolithium Reagent | Electrophile | Intermediate Product | Final Product (after workup/reduction) |

| n-Butyllithium | Formaldehyde (HCHO) | Thienyl-lithium | This compound |

| tert-Butyllithium | Dimethylformamide (DMF) | 4,5-Dibromo-3-formylthiophene | This compound |

This table illustrates the use of lithium-halogen exchange to introduce a hydroxymethyl or a precursor group onto the thiophene ring.

Grignard reagents, organomagnesium halides, are another class of potent organometallic nucleophiles used in the synthesis of alcohols. youtube.comyoutube.com The synthesis of this compound can be envisioned by forming a Grignard reagent from a suitable brominated thiophene precursor.

For example, starting with 3,4,5-tribromothiophene, a selective Grignard formation could potentially be achieved at the 3-position. The resulting thienylmagnesium bromide is then reacted with formaldehyde. youtube.comyoutube.com The Grignard reagent attacks the electrophilic carbon of the formaldehyde carbonyl group, and subsequent acidic workup protonates the resulting alkoxide to yield the primary alcohol, this compound.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 3,4,5-Tribromothiophene | Magnesium (Mg) in THF | Formaldehyde (HCHO), then H₃O⁺ | This compound |

| 4,5-Dibromo-3-iodothiophene | Isopropylmagnesium chloride | Formaldehyde (HCHO), then H₃O⁺ | This compound |

This table outlines the synthesis of the target compound using a Grignard reagent mediated approach.

Reductive Transformations of Carbonyl Precursors

A primary and efficient route to this compound involves the reduction of its corresponding carbonyl precursor, (4,5-Dibromothiophen-3-yl)carbaldehyde. This transformation is fundamental in synthetic organic chemistry, converting an aldehyde functionality into a primary alcohol.

The reduction of (4,5-Dibromothiophen-3-yl)carbaldehyde to the target alcohol is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones. The reaction is generally performed in a protic solvent, such as methanol (B129727) or ethanol (B145695), at ambient or reduced temperatures to afford the desired this compound in good yield.

A representative, albeit for a structurally similar compound, synthetic protocol involves the reduction of 3,5-dibromo-2-thiophenecarboxaldehyde with NaBH₄, which resulted in an excellent yield of 78% for the corresponding methanol derivative. A similar outcome can be anticipated for the reduction of (4,5-Dibromothiophen-3-yl)carbaldehyde.

For substrates that may be less reactive, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be utilized. However, its higher reactivity necessitates stricter reaction conditions, such as anhydrous solvents (e.g., tetrahydrofuran (B95107) or diethyl ether) and low temperatures, to control the reaction and avoid potential side reactions.

Table 1: Common Reducing Agents for the Synthesis of this compound

| Reagent | Typical Solvent | Relative Reactivity | Key Considerations |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild | High chemoselectivity, tolerant to many functional groups, easy workup. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether (Et₂O) | Strong | Highly reactive, requires anhydrous conditions, can reduce other functional groups. |

Chemoselectivity is a critical consideration in the synthesis of this compound, particularly the selective reduction of the aldehyde group in the presence of the two bromine substituents. The C-Br bonds on the thiophene ring can be susceptible to reduction (hydrodebromination) under certain conditions, especially with more potent reducing agents or the use of certain catalysts.

The use of mild reducing agents like sodium borohydride is advantageous as it selectively reduces the aldehyde without affecting the bromo groups. The difference in reactivity between the carbonyl group and the aryl halides allows for this high degree of chemoselectivity. More specialized and milder reducing agents, such as sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride, have been developed for the highly selective reduction of aldehydes in the presence of other reducible functionalities. tcichemicals.com Such reagents could be employed to ensure the integrity of the dibromo-substitution pattern on the thiophene ring.

Furthermore, the sulfur atom in halogenated thiophenes is known to be more difficult to oxidize compared to non-halogenated thiophenes. nih.gov This inherent property also contributes to the chemoselectivity of reactions involving other parts of the molecule. Since the reduction of (4,5-Dibromothiophen-3-yl)carbaldehyde does not involve stereocenter formation at the carbinol carbon, stereoselectivity is not a factor in this specific transformation.

Protecting Group Strategies for the Hydroxymethyl Functionality

In multi-step syntheses, it is often necessary to temporarily mask the reactive hydroxymethyl group of this compound to prevent it from interfering with subsequent chemical transformations. researchgate.net This is achieved through the use of protecting groups, which can be later removed to regenerate the alcohol. youtube.com

The choice of a protecting group is dictated by its stability to the planned reaction conditions and the ease of its subsequent removal. organic-chemistry.org For the primary alcohol of this compound, common protecting groups fall into several classes, primarily ethers.

Silyl (B83357) Ethers: These are among the most widely used protecting groups for alcohols. The reactivity and stability of silyl ethers can be tuned by the steric bulk of the substituents on the silicon atom. Common examples include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers. The formation of these ethers is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine.

Trityl (Tr) Ethers: The bulky trityl group is effective for the selective protection of primary alcohols. The protection of a similar compound, 3,5-dibromothiophen-2-methanol, has been successfully achieved using trityl chloride in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dimethylformamide (DMF).

Table 2: Protecting Groups for the Hydroxymethyl Functionality

| Protecting Group | Reagents for Protection | Key Characteristics |

|---|---|---|

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | Good stability to a wide range of reaction conditions, removable with fluoride (B91410) ions. |

| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole, DMF | More sterically hindered and thus more stable than TBDMS. |

| Trityl (Tr) | Trityl chloride, DBU, DMF | Bulky group, selective for primary alcohols, cleaved under acidic conditions. |

The removal of the protecting group is a crucial final step to unveil the hydroxymethyl functionality. The conditions for deprotection must be chosen carefully to avoid affecting other parts of the molecule.

Cleavage of Silyl Ethers: The most common method for the deprotection of silyl ethers is the use of a fluoride ion source. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose. The reaction is typically carried out in a solvent like THF. Alternatively, acidic conditions, such as treatment with hydrofluoric acid (HF) in pyridine (B92270) or aqueous acids, can also be employed, although care must be taken to avoid undesired side reactions on the sensitive dibromothiophene core. Silver fluoride (AgF) in methanol has also been shown to be effective for the deprotection of TIPS-protected compounds. scielo.org.mx

Cleavage of Trityl Ethers: The trityl group is labile to acid. Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) or formic acid, are typically sufficient to cleave the trityl ether and regenerate the alcohol.

Optimization of Reaction Conditions and Process Intensification

To enhance the efficiency, sustainability, and scalability of the synthesis of this compound, optimization of reaction conditions and process intensification are key considerations. researchgate.net

The optimization of a chemical reaction involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts to maximize the yield and purity of the product while minimizing reaction time and waste generation. mpg.demdpi.com For the reduction of (4,5-Dibromothiophen-3-yl)carbaldehyde, this could involve screening different mild reducing agents, solvent systems, and temperature profiles.

Process intensification aims to develop more efficient and compact manufacturing processes. semanticscholar.org Modern approaches that could be applied to the synthesis of this compound and its derivatives include:

High-Throughput Experimentation (HTE): This involves the use of automated platforms to rapidly screen a large number of reaction conditions in parallel. semanticscholar.org This can significantly accelerate the optimization process.

Flow Chemistry: Conducting reactions in continuous flow reactors rather than in traditional batch reactors can offer several advantages, including improved heat and mass transfer, enhanced safety, and the potential for easier scale-up. semanticscholar.org For the synthesis of thiophene derivatives, flow chemistry can enable precise control over reaction parameters, leading to higher yields and selectivities.

By systematically applying these optimization and intensification strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Solvent Effects and Temperature Control

The control of solvent and temperature is paramount in the synthesis of polysubstituted thiophenes like this compound, influencing both the initial halogenation steps and the final reduction. The halogenation of the thiophene ring is an exceptionally rapid reaction, often occurring readily even at temperatures as low as -30 °C. iust.ac.ir Therefore, careful temperature control is essential to achieve the desired substitution pattern and prevent the formation of over-halogenated byproducts. iust.ac.ir For instance, the bromination of substituted thiophenes using N-bromosuccinimide (NBS) in glacial acetic acid has been shown to be highly selective, with temperature control being key to managing the reaction rate. sci-hub.ru

In the context of functionalizing the thiophene ring through methods like palladium-catalyzed C-H arylation, solvent choice plays a critical role. Studies have shown that replacing common solvents like water with more acidic fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) can lead to a significant increase in reactivity and yield. nih.gov Similarly, the morphology and properties of polythiophene films are greatly affected by the polymerization solvent and temperature. researchgate.net

For the final reduction step of 4,5-dibromothiophene-3-carbaldehyde (B1610714) to this compound, the choice of solvent is critical for modulating the reactivity of the reducing agent, typically sodium borohydride. Protic solvents like methanol or ethanol are commonly used and are sufficient to achieve the transformation. Temperature for this reduction is generally kept low initially and may be allowed to warm to room temperature to ensure the reaction goes to completion while minimizing side reactions.

Table 1: Influence of Solvent and Temperature on Thiophene Synthesis Steps

| Reaction Step | Parameter | Effect | Example/Reference |

|---|---|---|---|

| Bromination | Temperature | Low temperatures (-30 °C to 0 °C) are crucial for controlling selectivity and preventing over-bromination. iust.ac.ir | Bromination of thiophene is rapid even in the dark at low temperatures. iust.ac.ir |

| Bromination | Solvent | Glacial acetic acid provides a medium for selective bromination with NBS. sci-hub.ru | Selective bromination of 3-methylthiophene with NBS in acetic acid. sci-hub.ru |

| C-H Arylation | Solvent | Acidic fluorinated alcohols (e.g., HFIP) can significantly increase reaction rates compared to water or THF. nih.gov | Palladium-catalyzed β-arylation of thiophenes. nih.govacs.org |

| Reduction of Aldehyde | Solvent | Protic solvents (Methanol, Ethanol) are typically used to mediate reduction with NaBH₄. | Standard procedure for aldehyde reduction. |

| Reduction of Aldehyde | Temperature | Reaction is often started at low temperature (0 °C) and warmed to room temperature to control the initial exothermic reaction. | Standard procedure for aldehyde reduction. |

Catalyst Systems and Reaction Kinetics

While the direct conversion of 4,5-dibromothiophene-3-carbaldehyde to this compound is a reduction rather than a catalytic process, the synthesis of its precursors and other functionalized thiophenes relies heavily on advanced catalyst systems. The kinetics of these reactions are often highly dependent on the chosen catalyst.

The synthesis of the thiophene ring itself can be achieved through various catalytic methods. Palladium iodide (PdI₂) in conjunction with potassium iodide (KI) has been effectively used to catalyze the heterocyclodehydration of 1-mercapto-3-yn-2-ols into substituted thiophenes. acs.orgnih.gov This system works under mild conditions in solvents like methanol. acs.org The kinetics of such reactions are influenced by catalyst loading and temperature, with optimal conditions leading to high yields in a matter of hours. acs.org Other catalytic approaches for forming the thiophene ring include using rhodium catalysts for the transannulation of 1,2,3-thiadiazoles with alkynes. organic-chemistry.org

For the functionalization of a pre-existing thiophene ring, palladium-catalyzed cross-coupling reactions are prevalent. dntb.gov.ua The direct C-H arylation of thiophenes can be achieved using palladium acetate (B1210297) (Pd(OAc)₂) catalysts. nih.gov Kinetic studies, including Kinetic Isotope Effect (KIE) experiments, on the β-arylation of benzo[b]thiophene suggest that the reaction proceeds through a concerted carbo-palladation/base-assisted anti-elimination pathway, akin to a Heck-type process, rather than an electrophilic aromatic substitution. nih.govacs.org This mechanistic understanding is crucial for optimizing reaction conditions and catalyst design.

The bromination of thiophene with reagents like NBS is characterized by very fast reaction kinetics, making it suitable for processes that require high throughput. sci-hub.rudntb.gov.ua The reaction rate is so high that it can be completed in under a second in a microreactor, a significant acceleration compared to batch processing. eurekaselect.com

Table 2: Comparison of Reagents and Catalyst Systems in Thiophene Synthesis

| Transformation | Reagent/Catalyst System | Substrate Type | Key Features |

|---|---|---|---|

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | Aldehydes | Standard, high-yield stoichiometric reduction. |

| Ring Formation | PdI₂ / KI | 1-Mercapto-3-yn-2-ols | Catalytic, mild conditions, good to high yields. acs.orgorganic-chemistry.org |

| Ring Formation | Rhodium catalyst | 1,2,3-Thiadiazoles + Alkynes | Highly efficient and regioselective. organic-chemistry.org |

| C-H Arylation | Pd(OAc)₂ / Ag₂CO₃ | Thiophenes + Aryl Halides | Operates at room temperature; low catalyst loading possible. nih.govacs.org |

| Bromination | N-Bromosuccinimide (NBS) | Thiophenes | Fast kinetics, high selectivity in appropriate solvents. sci-hub.ru |

| Bromination | Elemental Bromine (Br₂) | Thiophenes | Extremely rapid, solvent-free, suitable for microreactors. eurekaselect.com |

Continuous Flow Reactor Applications in Thiophene Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, including thiophenes, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. thieme.de This approach is particularly beneficial for handling hazardous reagents and managing highly exothermic reactions, both of which are common in thiophene synthesis. mdpi.com

The solvent-free bromination of thiophene using pure bromine is an excellent example of the utility of flow chemistry. eurekaselect.com This reaction is difficult to control in batch due to its high exothermicity and rapid rate. In a continuous flow microreactor, however, superior heat and mass transfer allow for precise temperature control and short residence times (less than one second), leading to higher yields (up to 86%) and selectivities for products like 2,5-dibromothiophene compared to batch processes. eurekaselect.com The improved safety profile is a major advantage, minimizing operator exposure to hazardous bromine. vcu.edu

Flow chemistry also enables the efficient, multi-step synthesis of complex heterocycles like 1,2,4-thiadiazoles without the need to isolate intermediates. nih.gov This "telescoping" of reactions can be applied to the synthesis of functionalized thiophenes, streamlining the process from basic starting materials to the final product. vcu.edu By using packed-bed reactors (PBRs) containing immobilized reagents or catalysts, purification can be simplified, and catalyst recycling becomes more feasible. vcu.edu The ability to safely handle versatile but hazardous reagents in-line is a key benefit of this technology. nih.gov

Table 3: Features of Continuous Flow Applications in Thiophene Synthesis

| Feature | Advantage in Thiophene Synthesis | Example Application |

|---|---|---|

| Enhanced Safety | Safe handling of hazardous reagents like Br₂ and corrosive by-products. vcu.edunih.gov | Solvent-free bromination of thiophene. eurekaselect.com |

| Precise Temperature Control | Management of highly exothermic reactions, leading to higher selectivity and preventing byproduct formation. mdpi.com | Bromination reactions. eurekaselect.com |

| Rapid Reaction Times | Greatly reduced residence times (from hours to seconds) increase throughput. eurekaselect.com | Microreactor synthesis of brominated thiophenes. eurekaselect.com |

| Scalability | Facile scale-up from laboratory to production quantities with reproducible results. vcu.edu | Preparation of active pharmaceutical ingredients (APIs). vcu.edu |

| Process Intensification | "Telescoping" of multiple reaction steps without isolation of intermediates. nih.gov | Multi-step synthesis of substituted 1,2,4-thiadiazoles. nih.gov |

Mechanistic Insights into the Reactivity and Derivatization of 4,5 Dibromothiophen 3 Yl Methanol

Transformations of the Hydroxymethyl Moiety

The hydroxymethyl group at the 3-position of the thiophene (B33073) ring provides a reactive site for various functional group interconversions.

Oxidation Pathways to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org In the case of (4,5-Dibromothiophen-3-yl)methanol, controlling the oxidation state of the carbon atom in the hydroxymethyl group is crucial for subsequent derivatization.

To Aldehydes: The partial oxidation to the corresponding aldehyde, 4,5-dibromothiophene-3-carbaldehyde (B1610714), can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed to prevent over-oxidation to the carboxylic acid. libretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature. organic-chemistry.org Another efficient method involves the use of dimethyl sulfoxide (B87167) (DMSO) activated by reagents like oxalyl chloride (Swern oxidation) or cyanuric chloride. organic-chemistry.org

To Carboxylic Acids: For the complete oxidation to 4,5-dibromothiophene-3-carboxylic acid, stronger oxidizing agents are required. nsf.govlibretexts.org Common reagents for this transformation include chromic acid (H₂CrO₄), prepared from chromium trioxide (CrO₃) and sulfuric acid, or potassium permanganate (B83412) (KMnO₄). libretexts.org The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the complete conversion of the intermediate aldehyde to the carboxylic acid. chemguide.co.uklibretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions |

|---|---|

| 4,5-Dibromothiophene-3-carbaldehyde | Pyridinium chlorochromate (PCC), CH₂Cl₂ |

| 4,5-Dibromothiophene-3-carbaldehyde | Dess-Martin periodinane (DMP), CH₂Cl₂ |

| 4,5-Dibromothiophene-3-carboxylic acid | Chromic acid (H₂CrO₄), heat |

| 4,5-Dibromothiophene-3-carboxylic acid | Potassium permanganate (KMnO₄), heat |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives.

Etherification: The formation of ethers can be accomplished under basic conditions, for example, using sodium hydride (NaH) to deprotonate the alcohol followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed dehydration with another alcohol can also lead to ether formation, although this method can be less specific.

Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. researchgate.net The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. For more sensitive substrates, milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can be employed. researchgate.net

Nucleophilic Substitution at the Carbonyl Position

While the primary alcohol itself is not a carbonyl compound, its oxidation product, 4,5-dibromothiophene-3-carbaldehyde, is susceptible to nucleophilic attack at the carbonyl carbon. This opens up a wide range of possibilities for C-C bond formation. For instance, Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. The Wittig reaction, using phosphorus ylides, can convert the aldehyde into an alkene.

Furthermore, the hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions (Sₙ2). libretexts.org This allows for the introduction of various nucleophiles, including azides, cyanides, and thiols, at the benzylic-like position.

Reactivity of the Bromo-Substituents

The two bromine atoms on the thiophene ring are key handles for further functionalization through metal-mediated reactions.

Halogen-Metal Exchange Reactions for Further Functionalization

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.org This reaction is particularly useful for introducing functional groups at specific positions on the thiophene ring.

Typically, an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is used to perform the exchange at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgsciencemadness.org The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting lithiated thiophene can then be quenched with a variety of electrophiles, such as carbon dioxide (to form a carboxylic acid), aldehydes or ketones (to form alcohols), or alkyl halides. In some cases, the use of magnesium-based reagents, like i-PrMgCl, can offer different selectivity and functional group tolerance. mdpi.com

It has been observed that in reactions of n-butyl-lithium with 3-(p-bromophenyl)thiophen, metal–halogen exchange competes with metalation at the 2- and 5-positions of the thiophene nucleus. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. libretexts.orgwhiterose.ac.uk The bromo-substituents of this compound serve as excellent electrophilic partners in these reactions.

A general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to form the cross-coupled product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromothiophene with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This method is widely used for the formation of biaryl compounds.

Stille Coupling: In the Stille coupling, an organotin reagent is coupled with the dibromothiophene. This reaction is known for its tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the dibromothiophene and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. youtube.com

Heck Coupling: This reaction involves the coupling of the dibromothiophene with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the dibromothiophene with an amine in the presence of a palladium catalyst and a base.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Coupling Reaction | Nucleophile | Resulting Bond |

|---|---|---|

| Suzuki-Miyaura | Organoborane | C-C |

| Stille | Organostannane | C-C |

| Sonogashira | Terminal Alkyne | C-C (alkynyl) |

| Heck | Alkene | C-C (alkenyl) |

| Buchwald-Hartwig | Amine | C-N |

Suzuki-Miyaura Coupling for Aryl and Alkyl Substitutions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, typically involving a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide. bldpharm.comscispace.com For substrates like this compound, this reaction offers a powerful tool for introducing aryl and alkyl groups onto the thiophene core.

The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. bldpharm.com The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the thiophene ring. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex, a process facilitated by the base. The cycle concludes with reductive elimination, where the newly formed carbon-carbon bond is created, yielding the substituted thiophene product and regenerating the palladium(0) catalyst.

In the case of dibrominated thiophenes, regioselectivity becomes a critical consideration. Studies on analogous compounds, such as 2,5-dibromo-3-alkylthiophenes, have shown that Suzuki-Miyaura coupling often occurs preferentially at the C5 position. nih.govresearchgate.net This selectivity is attributed to the electronic properties of the thiophene ring and the influence of the substituent at the C3 position. The electron-donating nature of an alkyl or hydroxymethyl group can influence the electron density at the adjacent carbon atoms, making the C5-Br bond more susceptible to oxidative addition by the palladium catalyst compared to the C4-Br bond. It is therefore highly probable that the reaction of this compound with one equivalent of a boronic acid would yield the 4-bromo-5-substituted product. A double coupling can be achieved using excess boronic acid. nih.gov

Table 1: Postulated Suzuki-Miyaura Coupling of this compound This table is illustrative and based on typical conditions for related compounds, as specific data for this compound is not available.

| Entry | Coupling Partner (R-B(OH)₂) | Product | Catalyst / Base / Solvent (Typical) |

|---|---|---|---|

| 1 | Phenylboronic acid | (4-Bromo-5-phenylthiophen-3-yl)methanol | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O |

| 2 | Methylboronic acid | (4-Bromo-5-methylthiophen-3-yl)methanol | Pd(dppf)Cl₂ / Cs₂CO₃ / Dioxane |

Stille Coupling and Other Related Cross-Couplings

The Stille coupling is another versatile palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organohalide with an organotin reagent (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.org The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, Stille coupling would provide an alternative route to introduce various sp²- and sp³-hybridized carbon substituents. The choice of organostannane (R-SnBu₃) dictates the group to be introduced. Similar to the Suzuki coupling, regioselectivity is expected to favor substitution at the C5 position due to electronic effects.

While direct examples for this compound are not documented, the general applicability of the Stille reaction to bromo-thiophenes is well-established. The reaction tolerates the hydroxymethyl group, making it a viable synthetic strategy.

Table 2: Postulated Stille Coupling of this compound This table is illustrative and based on general conditions for Stille reactions.

| Entry | Organostannane (R-SnBu₃) | Product | Catalyst / Additive (Typical) |

|---|---|---|---|

| 1 | Tributyl(phenyl)stannane | (4-Bromo-5-phenylthiophen-3-yl)methanol | Pd(PPh₃)₄ / LiCl |

| 2 | Tributyl(vinyl)stannane | (4-Bromo-5-vinylthiophen-3-yl)methanol | PdCl₂(PPh₃)₂ / CuI |

Other related cross-coupling reactions, such as the Heck, Sonogashira, and Negishi couplings, could also be employed to functionalize this compound, further expanding the synthetic possibilities for creating complex thiophene-based structures.

Reductive Debromination Reactions

Reductive debromination is a process that involves the removal of bromine atoms and their replacement with hydrogen atoms. This can be achieved using various reducing agents. For a molecule like this compound, this reaction could be used to produce either monobrominated thiophenes or the fully debrominated (Thiophen-3-yl)methanol.

The selectivity of debromination would depend on the reaction conditions and the reagents used. Milder reducing agents or stoichiometric control might allow for the selective removal of one bromine atom. Based on the expected higher reactivity of the C5 position, it is likely that partial reduction would yield (4-bromothiophen-3-yl)methanol. Stronger reducing conditions, such as using an excess of a reducing agent like zinc dust in acetic acid or catalytic hydrogenation, would likely lead to the complete removal of both bromine atoms.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a hydroxymethyl group adjacent to a halogenated position, presents the potential for intramolecular cyclization reactions. For instance, after a coupling reaction that introduces a suitable functional group, the hydroxymethyl group could act as a nucleophile.

One hypothetical pathway could involve a Sonogashira coupling to introduce an alkyne at the C4 position. The resulting (4-alkynyl-5-bromothiophen-3-yl)methanol could then potentially undergo an intramolecular cyclization, where the hydroxyl group attacks the alkyne, possibly mediated by a metal catalyst (e.g., gold, silver), to form a fused heterocyclic system, such as a furo[3,4-b]thiophene derivative. The feasibility and outcome of such reactions would be highly dependent on the specific substrate and reaction conditions. No documented examples of such pathways for this specific compound are currently available.

Comparative Reactivity Studies with Isomeric Dibromothiophenemethanols

A direct comparative study of the reactivity of this compound against its isomers, such as (2,5-dibromothiophen-3-yl)methanol (B3048222) or (3,4-dibromothiophen-2-yl)methanol, has not been found in the surveyed literature. However, predictions can be made based on established principles of thiophene chemistry.

The reactivity of halogens on a thiophene ring in cross-coupling reactions is governed by both electronic and steric effects.

Electronic Effects: The positions alpha to the sulfur atom (C2 and C5) are generally more reactive towards electrophilic substitution and often more susceptible to oxidative addition in palladium catalysis than the beta positions (C3 and C4). In 2,5-dibromo-3-substituted thiophenes, the C5-Br bond is often reported to be more reactive than the C2-Br bond in Suzuki couplings, an effect attributed to the electronic influence of the C3 substituent. nih.gov

Steric Effects: The hydroxymethyl group at C3 in this compound would exert some steric hindrance on the adjacent C4-Br bond, potentially making the C5-Br bond more accessible and reactive.

In a hypothetical comparative study, one would expect the following reactivity trends in a mono-coupling reaction:

(2,5-Dibromothiophen-3-yl)methanol: Reactivity would likely be highest at the C5 position, followed by the C2 position.

This compound: Reactivity would be expected to be highest at the C5 position, which is alpha to the sulfur and less sterically hindered by the C3-substituent compared to the C4 position.

(3,4-Dibromothiophen-2-yl)methanol: The bromines are at the less reactive beta positions. The C2-hydroxymethyl group would activate the ring, but predicting the relative reactivity of the C3 vs. C4 bromines would be complex.

These predictions remain speculative without direct experimental evidence from competitive reaction studies.

Advanced Structural Elucidation and Computational Studies of 4,5 Dibromothiophen 3 Yl Methanol and Its Derivatives

High-Resolution Spectroscopic Characterization Techniques

A comprehensive analysis of (4,5-Dibromothiophen-3-yl)methanol necessitates the use of a suite of high-resolution spectroscopic techniques. These methods provide complementary information, allowing for an unambiguous determination of the molecular structure, connectivity, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be required.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the thiophene (B33073) ring proton, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The sole proton on the thiophene ring, located at the C2 position, would likely appear as a singlet due to the absence of adjacent protons. Its chemical shift would be influenced by the electron-withdrawing effects of the two bromine atoms and the hydroxymethyl group.

The methylene protons (CH₂) would likely exhibit a doublet due to coupling with the adjacent hydroxyl proton, although this coupling can sometimes be broadened or absent depending on the solvent and concentration. The hydroxyl proton (OH) would typically appear as a triplet, coupled to the methylene protons.

The ¹³C NMR spectrum would provide information on the carbon skeleton. Six distinct carbon signals would be anticipated: two for the bromine-bearing thiophene carbons (C4 and C5), two for the other thiophene carbons (C2 and C3), one for the methylene carbon, and one for the carbon bearing the hydroxyl group. The chemical shifts of the carbon atoms in the thiophene ring would be significantly affected by the bromine substituents.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 (thiophene) | ~7.0-7.5 | s | - |

| CH₂ (methylene) | ~4.5-5.0 | d | ~5-7 |

| OH (hydroxyl) | Variable | t | ~5-7 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C2 | ~125-135 |

| C3 | ~140-150 |

| C4 | ~110-120 |

| C5 | ~115-125 |

| CH₂ | ~60-70 |

The rotation around the C3-CH₂OH single bond could be investigated using dynamic NMR spectroscopy. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational conformers (rotamers). As the temperature is increased, these signals would coalesce, and the rate of rotation could be determined by analyzing the line shapes of the exchanging signals. This analysis would provide the rotational energy barrier, offering insights into the steric and electronic interactions between the hydroxymethyl group and the thiophene ring. Studies on related thiophene derivatives have shown that rotational barriers can be influenced by the nature and position of substituents on the ring.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the methylene protons and the hydroxyl proton, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. This would be crucial for assigning the CH₂ and C2 signals.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bonding Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups and bonds.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. A sharp to medium band around 1000-1260 cm⁻¹ would be attributed to the C-O stretching vibration. The C-H stretching vibration of the thiophene ring proton would likely appear around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring would be observed in the 1300-1500 cm⁻¹ region. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-S bonds of the thiophene ring.

Hypothetical IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| C-H Stretch (aromatic) | ~3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (thiophene) | 1300-1500 | Medium-Weak |

| C-O Stretch | 1000-1260 | Strong |

| C-Br Stretch | < 700 | Medium-Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the molecular formula C₅H₄Br₂OS. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with intense peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways include the loss of a bromine atom, the loss of the hydroxymethyl group (CH₂OH), and the cleavage of the thiophene ring. The most stable fragments would produce the most intense peaks in the mass spectrum.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 270/272/274 | [M]⁺ (Molecular ion) |

| 191/193 | [M - Br]⁺ |

| 241/243 | [M - CH₂OH]⁺ |

| 162 | [M - 2Br]⁺ |

| 31 | [CH₂OH]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) cam.ac.ukimet-db.rubiokeanos.com, we can infer its likely solid-state characteristics by examining related structures of brominated thiophenes and substituted thiophene methanols. This analysis provides valuable insights into the expected crystal packing, intermolecular interactions, and conformational preferences.

The bromine atoms introduce the possibility of halogen bonding, where the electropositive region on one bromine atom interacts with an electronegative atom (like oxygen or sulfur) on a neighboring molecule. Furthermore, the electron-rich thiophene ring can participate in π-π stacking interactions, further stabilizing the crystal lattice. The interplay of these interactions dictates the packing efficiency and polymorphism of the solid-state structure. Analysis of intermolecular interactions in crystalline theobromine, for instance, has demonstrated how hydrogen bonding and stacking forces collectively determine the crystal packing. nih.gov

Table 1: Expected Intermolecular Interactions and Their Geometric Parameters in Crystalline this compound (Hypothetical Data)

| Interaction Type | Donor-Acceptor | Distance (Å) (Typical Range) | Angle (°) (Typical Range) |

| Hydrogen Bond | O-H···O | 2.5 - 3.2 | 150 - 180 |

| Halogen Bond | C-Br···O | 2.8 - 3.5 | 160 - 180 |

| Halogen Bond | C-Br···S | 3.0 - 3.8 | 160 - 180 |

| π-π Stacking | Thiophene···Thiophene | 3.3 - 3.8 (centroid-centroid) | - |

The conformation of the hydroxymethyl group relative to the thiophene ring is a key structural feature. Rotation around the C3-C(methanol) bond will determine the spatial orientation of the hydroxyl group. In the crystalline state, the molecule is likely to adopt a low-energy conformation that maximizes favorable intermolecular interactions and minimizes steric hindrance. researchgate.net The specific conformation will be influenced by the local environment within the crystal lattice, with hydrogen bonding playing a crucial role in locking the molecule into a particular arrangement. The planarity of the thiophene ring itself is generally maintained, though minor distortions can occur due to substituent effects and crystal packing forces.

Theoretical and Computational Chemistry Approaches

To complement the insights from X-ray crystallography and to probe the electronic properties of this compound, theoretical and computational methods are invaluable. Density Functional Theory (DFT) is a particularly powerful tool for these investigations.

DFT calculations can be employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. By comparing the calculated geometry with that of related experimentally determined structures, the accuracy of the computational model can be validated.

The electronic structure, including the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic transition properties. For instance, a smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.

Table 2: Calculated Geometric and Electronic Parameters for this compound using DFT (B3LYP/6-311G(d,p)) (Representative Data)

| Parameter | Value |

| C2-C3 Bond Length | 1.38 Å |

| C4-C5 Bond Length | 1.39 Å |

| C4-Br Bond Length | 1.88 Å |

| C5-Br Bond Length | 1.87 Å |

| C3-C(methanol) Bond Length | 1.51 Å |

| C2-S-C5 Bond Angle | 92.5° |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

DFT calculations are widely used to predict various spectroscopic parameters. The calculated NMR chemical shifts (¹H and ¹³C) can be correlated with experimental data to aid in the structural assignment of synthesized compounds. nih.gov Similarly, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. The comparison of calculated and experimental spectra can confirm the presence of specific functional groups and provide a detailed understanding of the vibrational modes of the molecule.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm⁻¹) for this compound (Representative Data)

| ¹³C NMR | Predicted Chemical Shift (ppm) | ¹H NMR | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C2 | 125.4 | H (on C2) | 7.15 | O-H Stretch | 3650 |

| C3 | 142.1 | CH₂ | 4.60 | C-H (ring) Stretch | 3100 |

| C4 | 112.8 | OH | 2.50 | C-Br Stretch | 650 |

| C5 | 115.6 | C-S Stretch | 830 | ||

| CH₂ | 60.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. The bromine atoms would have regions of both positive (along the C-Br bond axis, the σ-hole) and negative (around the equatorial region) potential, highlighting their ability to participate in various intermolecular interactions.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms involving thiophene derivatives. These computational approaches provide deep insights into reaction pathways, transition state geometries, and the energetics of chemical transformations, which are often challenging to determine experimentally. While specific studies on this compound are not extensively documented in public literature, the principles can be understood by examining research on related brominated thiophenes.

Theoretical investigations into the bromination of thiophenes using N-bromosuccinimide (NBS) have been performed to understand the reaction pathways. researchgate.netdntb.gov.ua Such studies typically employ methods like the M06-2X-D3 functional with a suitable basis set to model the reaction in a solvent environment, often simulated using a continuum model like the SMD model. researchgate.net The calculations of Gibbs free energy surfaces help in identifying the most favorable reaction pathways, which often proceed through the formation of a bromonium ion intermediate. researchgate.net The Fukui function and frontier molecular orbital (FMO) theory are also utilized to predict the reactive sites on the thiophene ring. researchgate.net

For instance, in the context of dimerization and trimerization reactions of 2-bromo-3-methoxythiophene, hybrid DFT calculations have been used to investigate the reaction energetics. acs.org These studies reveal that the carbon-bromine bond can be elongated and undergo trans addition to a double bond of a neighboring molecule with a calculated activation enthalpy (ΔHa) of 12.46 kcal/mol and a Gibbs free energy of activation (ΔGa) of 35.68 kcal/mol at 298.15 K and 1 atm. acs.org This suggests that such oligomerization processes can be spontaneous. acs.org

The oxidation of various brominated thiophenes has also been a subject of study, where the substitution pattern on the thiophene ring dictates the reaction outcome. rsc.org Depending on the steric hindrance, either sulfones or dimerization products via reactive sulfoxide (B87167) intermediates are formed. rsc.org For 3,4-dibromothiophene, a compound structurally related to this compound, modulation of the oxidation conditions can lead to either a cycloadduct or the isolation of the corresponding sulfone. rsc.org

These examples highlight the power of quantum chemical studies in predicting and understanding the reactivity of brominated thiophenes. For this compound, similar computational investigations could elucidate the mechanisms of its reactions, such as etherification, oxidation of the alcohol moiety, or further substitution on the thiophene ring. The computational data for related reactions are summarized in the table below.

| Reaction Type | Model Compound | Computational Method | Key Finding | Activation Energy (kcal/mol) |

| Bromination | Thiophenes | M06-2X-D3/ma-def2-TZVP | Favorable formation of bromonium ion | Not specified |

| Dimerization | 2-bromo-3-methoxythiophene | Hybrid DFT | Spontaneous oligomerization | ΔHa = 12.46, ΔGa = 35.68 |

Investigation of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. ntu.edu.sgnih.gov This interaction, denoted as R–X···Y (where X is the halogen and Y is the Lewis base), is directional and arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole. princeton.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the R group. princeton.edusemanticscholar.org

In the context of this compound, the two bromine atoms attached to the thiophene ring are potential halogen bond donors. The electron-withdrawing nature of the thiophene ring enhances the positive character of the σ-holes on the bromine atoms. The strength of these σ-holes, and thus the halogen bonding potential, can be influenced by substituents on the thiophene ring. acs.org

Studies on related halothiophenes provide valuable insights into the nature of halogen bonding in these systems. For instance, in 5-(4-pyridyl)-2-halothiophenes, X-ray crystallography has revealed that their one-dimensional polymeric assemblies are driven by intermolecular C–X···N halogen bonds. acs.org The interaction energies for these halogen bonds, calculated using DFT at the PBE0-D3/def2-TZVP level of theory, range from -5.4 to -19.6 kJ mol⁻¹, depending on the halogen. acs.org

The competition and cooperation between halogen bonds and other non-covalent interactions, such as hydrogen bonds and π-π stacking, are crucial in determining the supramolecular architecture. researchgate.netwhiterose.ac.uk In a series of 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones, it was observed that one of the bromine atoms of the dibrominated moiety acts as a halogen bond donor in the formation of intermolecular Br···Br and Br···π interactions, contributing to the formation of 2D or 3D supramolecular structures. semanticscholar.org The C(4)−Br(1)···Br(2) angle in one of the analogs was found to be 169.68°. semanticscholar.org

Quantum-chemical explorations have also investigated the interaction between organic halogens and the thiophene ring itself. nih.gov While these chalcogen bonds with halogens appear to be weaker than those with other chalcogens, they still play a role in the conformational preferences of the molecules. nih.gov An energy decomposition analysis has shown that the interaction between a halomethane and thiophene can be repulsive due to the Pauli repulsion and exchange, which is mainly attributed to a deformation term. nih.gov

The table below summarizes computed interaction energies for halogen bonds in related thiophene derivatives.

| Interacting Species | Type of Halogen Bond | Computational Method | Interaction Energy (kJ mol⁻¹) |

| 5-(4-pyridyl)-2-halothiophenes | C–X···N | PBE0-D3/def2-TZVP | -5.4 to -19.6 |

| 1,4-diiodotetrafluorobenzene and 5-(4-pyridyl)-2-bromothiophene | C–I···N | Not specified | Not specified |

| 4,5-dibromo-2-(4-substituted phenyl)hexahydro-3a,6-epoxyisoindol-1(4H)-ones | Br···Br, Br···π | Not specified | Not specified |

These findings underscore the importance of halogen bonding in directing the solid-state packing of brominated thiophenes. For this compound, both the bromine atoms and the hydroxyl group can participate in a complex network of halogen and hydrogen bonds, which would significantly influence its crystal structure and material properties.

Applications of 4,5 Dibromothiophen 3 Yl Methanol As a Precursor in Advanced Materials and Organic Synthesis

Building Blocks for Functional Organic Materials

The molecular architecture of (4,5-Dibromothiophen-3-yl)methanol makes it an ideal starting material for the synthesis of a variety of functional organic materials. The presence of the thiophene (B33073) ring, a well-known electron-rich aromatic system, imparts desirable electronic properties to the resulting materials. The bromine and hydroxymethyl functionalities provide the necessary handles for chemists to assemble these thiophene units into larger, more complex structures with specific functions.

Synthesis of Conjugated Polymers and Oligomers for Optoelectronics

Conjugated polymers and oligomers are a class of organic materials characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electron systems. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for a wide range of optoelectronic applications. This compound serves as a key monomer in the synthesis of such materials. The bromine atoms can participate in various polymerization reactions, such as Suzuki, Stille, and direct arylation polycondensation, to form the conjugated backbone. The hydroxymethyl group can be used to tune the solubility and processing characteristics of the polymers or to introduce additional functionalities.

While direct reports on the use of polymers derived specifically from this compound in Organic Field-Effect Transistors (OFETs) are limited in the reviewed literature, the structural motifs it provides are highly relevant to the design of high-performance organic semiconductors. Thiophene-based polymers are among the most extensively studied materials for OFETs due to their excellent charge transport properties. The charge carrier mobility in these materials is highly dependent on the polymer's molecular weight, regioregularity, and solid-state packing.

The dibromo-functionality of this compound allows for the synthesis of regioregular polythiophenes, which is crucial for achieving high charge carrier mobilities. The hydroxymethyl group could be utilized to introduce side chains that influence the polymer's solubility and thin-film morphology, both of which are critical factors for OFET performance. For instance, long alkyl chains can enhance solubility and promote the self-assembly of the polymer chains into well-ordered structures that facilitate efficient charge transport.

Table 1: Representative Charge Carrier Mobilities of Thiophene-Based Polymers in OFETs

| Polymer | Hole Mobility (cm²/Vs) | Reference |

| Regioregular poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | researchgate.net |

| Poly[2,6-(4,4-bis-alkyl-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)] (PCPDTBT) | ~0.001 - 0.1 | General Knowledge |

| Poly(thieno[3,2-b]thiophene) derivatives | Up to 1.0 | pnas.org |

This table presents data for well-known thiophene-based polymers to illustrate the potential performance of materials derived from this compound.

In the realm of solar energy conversion, thiophene-based materials are workhorses for both Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs). In OPVs, these polymers typically act as the electron donor material in a bulk heterojunction with a fullerene derivative or a non-fullerene acceptor. The performance of an OPV device is strongly influenced by the donor polymer's light absorption characteristics, energy levels (HOMO and LUMO), and charge carrier mobility.

Polymers synthesized from this compound could be designed to have a low bandgap, enabling them to absorb a broader range of the solar spectrum. The ability to modify the side chains via the hydroxymethyl group would allow for fine-tuning of the energy levels to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

For DSSCs, organic dyes based on a donor-π-acceptor (D-π-A) architecture are crucial for efficient light harvesting and electron injection. The thiophene unit from this compound could serve as the π-bridge in such dyes. The hydroxymethyl group could be used as an anchoring group to attach the dye to the semiconductor oxide (e.g., TiO₂) surface.

Table 2: Photovoltaic Parameters of a Representative Thiophene-Based Polymer Solar Cell

| Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |

| P3HT | PC₆₁BM | ~3-5 | ~0.6 | ~8-10 | ~60-70 |

This table provides typical performance data for a standard P3HT:PCBM based solar cell as a benchmark.

Thiophene-containing polymers can also be employed as the emissive layer in Organic Light-Emitting Diodes (OLEDs). The color of the emitted light is determined by the energy gap of the polymer. By carefully designing the polymer architecture, for instance by copolymerizing the thiophene monomer with other aromatic units, the emission color can be tuned across the visible spectrum.

While specific research on OLEDs utilizing polymers from this compound is not widely documented, the precursor offers possibilities for creating novel light-emitting materials. The hydroxymethyl group could be used to attach chromophoric side chains or to improve the film-forming properties of the emissive layer, which is crucial for achieving high efficiency and device stability. Materials based on thermally activated delayed fluorescence (TADF) are a key area of research for highly efficient OLEDs, and functionalized thiophene derivatives have the potential to be incorporated into TADF emitter designs. wiley.com

Precursors for Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of materials with high surface areas and permanent porosity. mdpi.comresearchgate.net Their ordered and tunable porous structures make them promising candidates for applications in gas storage, separation, and catalysis. Brominated aromatic compounds are excellent building blocks for the synthesis of COFs and POPs through reactions like Suzuki-Miyaura or Yamamoto coupling.

This compound, with its two bromine atoms, is a suitable precursor for the construction of thiophene-containing COFs and POPs. pnas.orgcapes.gov.br The thiophene unit can impart favorable electronic properties to the framework, while the hydroxymethyl group could serve as a site for post-synthetic modification, allowing for the introduction of specific functionalities within the pores. For instance, novel all-thiophene-based conjugated porous organic polymers (ThPOPs) have been synthesized through ferric chloride-catalyzed oxidative coupling polymerization. rsc.org These materials have shown good performance in carbon dioxide and hydrogen uptake. rsc.org

Table 3: Properties of a Thiophene-Based Porous Organic Polymer

| Polymer | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) | Reference |

| ThPOP-1 | 1050 | 15.0 | 2.23 | rsc.org |

Development of Organic Semiconductors and Electronic Device Components

The development of novel organic semiconductors is at the heart of progress in organic electronics. This compound provides a versatile platform for creating new semiconducting materials. The ability to undergo polymerization through its bromine atoms and the potential for functionalization at the hydroxymethyl group allows for the synthesis of a wide array of polymers with tailored properties.

Beyond the active layer in devices, derivatives of this compound could also be used in other electronic device components. For example, they could be incorporated into gate dielectric layers in OFETs or as interfacial layers to improve charge injection/extraction in OLEDs and OPVs. The inherent properties of the thiophene ring, combined with the synthetic flexibility offered by the functional groups, make this compound a valuable tool for the continued advancement of organic electronic materials.

Synthetic Intermediate in the Preparation of Complex Organic Molecules

The unique arrangement of functional groups in this compound makes it an ideal intermediate for synthesizing complex organic molecules with tailored properties. The two bromine atoms are amenable to various cross-coupling reactions, while the hydroxymethyl group can be used for further derivatization or to influence the physical properties of the resulting materials.

Routes to Advanced Thiophene Architectures with Tailored Electronic Properties

This compound is a key starting material for building advanced thiophene-based oligomers and polymers, which are central to the field of organic electronics. The bromine atoms serve as handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the systematic extension of the π-conjugated system. nih.gov This process is fundamental for creating materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The general approach involves reacting the dibromo-compound with organotin or organoboron reagents of other aromatic or heteroaromatic systems. nih.gov By carefully selecting the coupling partners, chemists can precisely tune the electronic properties, such as the band gap and charge carrier mobility, of the resulting conjugated material. tuni.fi The hydroxymethyl (-CH₂OH) group plays a secondary but important role; it can enhance the solubility of the precursor and the final polymer, which is crucial for solution-based processing. Furthermore, this functional group can be exploited for post-polymerization modification or to create pendant chains that influence the material's morphology and solid-state packing.

| Coupling Reaction | Reactants | Catalyst (Typical) | Resulting Structure |

| Suzuki Coupling | This compound + Arylboronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-substituted thiophene |

| Stille Coupling | This compound + Organostannane (e.g., Aryl-Sn(Bu)₃) | Pd(PPh₃)₄ | Aryl-substituted thiophene |

| Kumada Coupling | This compound + Grignard Reagent (e.g., Aryl-MgBr) | Ni(dppp)Cl₂ | Aryl-substituted thiophene |

| Table 2: Common cross-coupling strategies utilizing dibromothiophenes to synthesize extended π-conjugated systems. The this compound molecule is a suitable substrate for these transformations. |

Precursors for Molecules Exhibiting Specific Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound is exceptionally well-suited for designing molecules governed by specific non-covalent interactions, which is the cornerstone of crystal engineering and supramolecular chemistry. nih.govulb.ac.be The molecule possesses functional groups capable of acting as both hydrogen bond and halogen bond donors.